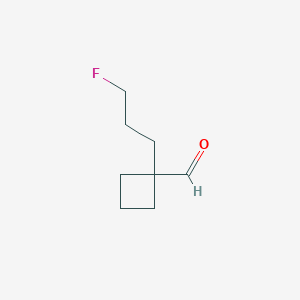

1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde

CAS No.:

Cat. No.: VC17807355

Molecular Formula: C8H13FO

Molecular Weight: 144.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13FO |

|---|---|

| Molecular Weight | 144.19 g/mol |

| IUPAC Name | 1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |

| Standard InChI | InChI=1S/C8H13FO/c9-6-2-5-8(7-10)3-1-4-8/h7H,1-6H2 |

| Standard InChI Key | HASHUZANRUCYPP-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)(CCCF)C=O |

Introduction

1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde is an organic compound that features a cyclobutane ring with a propyl group substituted at the 3-position and an aldehyde functional group at the 1-position. The molecular formula of this compound is C₈H₁₃FO, and it has a molecular weight of approximately 144.19 g/mol . The presence of a fluorine atom in the propyl group enhances the compound's reactivity and potential applications, particularly in medicinal chemistry and organic synthesis.

Synthesis and Production

While detailed industrial production methods for 1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde are not extensively documented, the synthesis typically involves principles of large-scale organic synthesis. This includes optimizing reaction conditions to maximize yield and purity. Common methods might involve the reaction of cyclobutane derivatives with fluorinated propyl groups, followed by oxidation steps to introduce the aldehyde functionality.

Applications and Potential Uses

1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde has several potential applications, primarily due to its unique structure and reactivity:

-

Medicinal Chemistry: Compounds with similar structures have shown potential in various therapeutic areas. The fluorinated structure may enhance efficacy and selectivity in biological interactions.

-

Organic Synthesis: The aldehyde group makes it a useful intermediate for synthesizing more complex molecules.

Comparison with Similar Compounds

The following table compares 1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde with similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde | 1822997-18-1 | Cyclobutane ring with a fluorinated propyl group and an aldehyde group |

| 1-(2,2-Difluoroethyl)cyclobutane-1-carbaldehyde | Not listed | Contains a difluoroethyl substituent instead of a fluoropropyl group |

| 1-(1,1-Difluoroethyl)cyclobutane-1-carbaldehyde | 1784302-72-2 | Different difluoroethyl substituent |

| 1-(3-Fluoropropyl)cyclobutan-1-amine | Not listed | Amino group instead of an aldehyde group |

Research Findings and Future Directions

Research into the biological activity of 1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde is still emerging. Studies may focus on its role as an intermediate in drug synthesis or its direct biological effects. The unique fluorinated structure may influence its interaction with biological targets, potentially enhancing its efficacy and selectivity. Further research is needed to fully explore its therapeutic potential and applications in organic synthesis.

Availability and Handling

1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde is available from various chemical suppliers, with details on pricing and availability typically requiring a login or inquiry . Proper handling and storage procedures should be followed due to its chemical reactivity and potential hazards.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume